molecular formula C20H22N2OS B2617881 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207010-04-5

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

货号 B2617881
CAS 编号: 1207010-04-5
分子量: 338.47
InChI 键: CKOWHQDJHBTSFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to block the activity of JAK enzymes that play a key role in the signaling pathways of immune cells.

作用机制

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole specifically targets JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, the drug blocks the downstream signaling of cytokine receptors such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the immune response.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been shown to have a selective and reversible inhibition of JAK3, with minimal off-target effects on other JAK isoforms. The drug has a half-life of approximately 8 hours and is metabolized by the liver. It has been found to be well-tolerated in clinical trials, with a low incidence of adverse events. However, long-term safety and efficacy studies are still ongoing.

实验室实验的优点和局限性

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a valuable tool for studying the JAK-STAT signaling pathway and its role in autoimmune diseases. It can be used in vitro to investigate the effects of JAK3 inhibition on immune cell function and cytokine production. In vivo studies in animal models can provide insights into the pharmacokinetics and pharmacodynamics of the drug, as well as its efficacy in disease models. However, the use of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in lab experiments should be carefully controlled and monitored, as it can have immunosuppressive effects that may interfere with the normal immune response.

未来方向

There are several potential future directions for the development and application of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole. One area of interest is the use of JAK inhibitors in combination with other immunomodulatory drugs, such as biologics, to achieve a synergistic effect in treating autoimmune diseases. Another direction is the exploration of JAK3 inhibition in other disease contexts, such as cancer and viral infections, where the JAK-STAT pathway is dysregulated. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in clinical use.

合成方法

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole involves several steps of chemical reactions, starting from commercially available starting materials. The key intermediate is the cyclopentylthio derivative, which is then coupled with furan-2-ylmethyl and p-tolyl groups to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound.

科学研究应用

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis and psoriasis, as well as other autoimmune disorders such as inflammatory bowel disease and multiple sclerosis. The drug works by inhibiting the JAK-STAT signaling pathway, which is involved in the production of inflammatory cytokines and growth factors.

属性

IUPAC Name

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-8-10-16(11-9-15)19-13-21-20(24-18-6-2-3-7-18)22(19)14-17-5-4-12-23-17/h4-5,8-13,18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWHQDJHBTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。